Foscolic acid

Übersicht

Beschreibung

It is a derivative of phosphoric acid and is characterized by its ability to form stable complexes with various metal ions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Foscolsäure kann durch die Reaktion von Phosphorsäure mit Milchsäure unter kontrollierten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Mischung auf eine bestimmte Temperatur, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktion kann wie folgt dargestellt werden:

H3PO4+2C3H6O3→C6H11O8P+H2O

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Foscolsäure durch die Reaktion von Phosphorsäure mit Milchsäure in großen Reaktoren hergestellt. Das Reaktionsgemisch wird auf eine Temperatur von etwa 100 °C bis 150 °C erhitzt, um eine vollständige Umsetzung zu gewährleisten. Das Produkt wird dann durch Kristallisation oder Destillation gereinigt, um hochreine Foscolsäure zu erhalten {_svg_1}.

Analyse Chemischer Reaktionen

Oxidation Reactions

Folic acid undergoes oxidation under specific conditions due to its electron-deficient heterocyclic pterin core :

-

Oxidative degradation : Active folates (reduced forms like tetrahydrofolate) are highly sensitive to:

-

Oxygen (O₂)

-

UV light exposure

-

Temperatures > 50°C

-

-

Degradation products : Oxidation releases pteridine and para-aminobenzoyl-glutamic acid (Figure 1 in ).

-

Stabilization :

Metal Complexation

Folic acid forms water-insoluble complexes with divalent cations via carboxylate coordination :

| Metal Ion | Binding Site | Stability Constant (Log K) | Biological Relevance |

|---|---|---|---|

| Cu²⁺ | Glutamate COO⁻ | ~8.2 (estimated) | May reduce bioavailability |

| Fe²⁺ | Pterin N/O | ~7.9 (estimated) | Linked to iron overload detoxification |

| Co²⁺ | Pteroate | ~7.5 (estimated) | Experimental studies only |

These complexes are stable in biological fluids like blood, suggesting a role in metal ion homeostasis .

Receptor-Ligand Interactions

Folate receptors (FRα/β/γ) bind folic acid through conserved structural motifs :

Key Binding Residues in FRα

| Receptor Region | Interacting Atom (Folic Acid) | Bond Type | Energy Contribution |

|---|---|---|---|

| Pterin ring | N1, N2, N3, O4 | H-bonds (D81, S174, R103, R106) | ΔG ≈ -9.8 kcal/mol |

| Glutamate | α- and γ-COO⁻ | Ionic (K136, W140) | ΔG ≈ -5.2 kcal/mol |

Structural insights :

Solubility Enhancement via Amino Acid Interactions

Binary systems with basic amino acids improve folic acid solubility by 5,500–6,000× :

| Amino Acid | pH Range | Solubility (mg/mL) | Dominant Interaction |

|---|---|---|---|

| Arginine | 9.0–10.5 | 12.4 ± 0.3 | Ionic (COO⁻⁻–NH₃⁺) |

| Lysine | 8.5–9.8 | 10.8 ± 0.2 | H-bonding (C=O–NH₂) |

| Histidine | 7.0–8.2 | 8.9 ± 0.4 | π-Stacking (imidazole–pterin) |

FTIR data (1604 cm⁻¹ shift) confirms deprotonation of glutamate COOH groups during salt formation .

pH-Dependent Transport

The reduced folate carrier (RFC) mediates cellular uptake with pH-dependent efficiency :

| pH | Transport Rate (μM/min) | Primary Species Transported |

|---|---|---|

| 7.4 | 18.7 ± 2.1 | Deprotonated (COO⁻) form |

| 6.5 | 4.3 ± 0.8 | Mixed protonation states |

| 5.8 | <0.5 | Negligible transport |

Optimal transport occurs at physiological pH (7.4), where folates are fully deprotonated .

Wissenschaftliche Forschungsanwendungen

Foscolsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz bei der Synthese komplexer organischer Moleküle und Koordinationsverbindungen verwendet.

Biologie: Foscolsäure wird auf ihre potenzielle Rolle in Stoffwechselwegen und Enzymwirkungen untersucht.

Medizin: Es laufen Untersuchungen zu ihrem Potenzial als Therapeutikum bei der Behandlung bestimmter Krankheiten.

Industrie: Sie wird bei der Herstellung von Flammschutzmitteln, Weichmachern und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Foscolsäure entfaltet ihre Wirkung durch ihre Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Diese Eigenschaft ermöglicht es ihr, mit verschiedenen Enzymen und Proteinen zu interagieren und deren Aktivität möglicherweise zu verändern. Zu den molekularen Zielstrukturen der Foscolsäure gehören Enzyme, die am Phosphatstoffwechsel und an Transportwegen beteiligt sind. Durch die Bindung an diese Zielstrukturen kann Foscolsäure biochemische Prozesse modulieren und Zellfunktionen beeinflussen .

Ähnliche Verbindungen:

Phosphorsäure: Eine einfache anorganische Säure mit ähnlichen chemischen Eigenschaften.

Milchsäure: Eine organische Säure, die strukturelle Ähnlichkeiten mit Foscolsäure aufweist.

Tetrahydrofolsäure: Eine Verbindung, die am Ein-Kohlenstoff-Stoffwechsel beteiligt ist, ähnlich in ihrer Fähigkeit, Komplexe mit Metallionen zu bilden.

Einzigartigkeit: Foscolsäure ist aufgrund ihrer Doppelfunktionalität einzigartig, die die Eigenschaften sowohl der Phosphorsäure als auch der Milchsäure vereint. Diese Doppelnatur ermöglicht es ihr, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und im Vergleich zu ihren Einzelkomponenten vielfältigere Komplexe zu bilden .

Wirkmechanismus

Foscolic acid exerts its effects through its ability to form stable complexes with metal ions. This property allows it to interact with various enzymes and proteins, potentially altering their activity. The molecular targets of this compound include enzymes involved in phosphate metabolism and transport pathways. By binding to these targets, this compound can modulate biochemical processes and influence cellular functions .

Vergleich Mit ähnlichen Verbindungen

Phosphoric Acid: A simple inorganic acid with similar chemical properties.

Lactic Acid: An organic acid that shares structural similarities with foscolic acid.

Tetrahydrofolic Acid: A compound involved in one-carbon metabolism, similar in its ability to form complexes with metal ions.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phosphoric acid and lactic acid. This dual nature allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components .

Biologische Aktivität

Foscolic acid, a naturally occurring compound found in various plant species, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is a type of fatty acid characterized by its long carbon chain and functional groups that contribute to its biological activity. Its structure allows it to interact with various biological systems, influencing cellular processes and signaling pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Research indicates that it can scavenge free radicals, thereby reducing cellular damage and inflammation. A study demonstrated that this compound effectively inhibited lipid peroxidation in vitro, suggesting its role in preventing oxidative damage in biological membranes .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death .

Table 1: Summary of Biological Activities of this compound

4. Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cardiovascular Health : Due to its antioxidant properties, this compound may help reduce the risk of cardiovascular diseases by preventing oxidative damage to blood vessels.

- Cancer Therapy : Its anti-inflammatory and antioxidant effects may contribute to cancer prevention strategies by reducing inflammation-related tumorigenesis.

- Infectious Diseases : The antimicrobial properties indicate potential use in developing new antibiotics or adjunct therapies for infections.

Eigenschaften

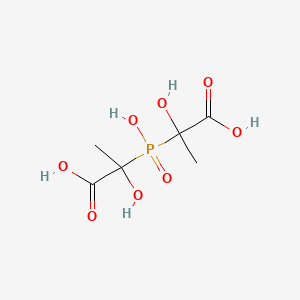

IUPAC Name |

2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O8P/c1-5(11,3(7)8)15(13,14)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMHUYBJIYNRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862921 | |

| Record name | 2,2'-(Hydroxyphosphoryl)bis(2-hydroxypropanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-95-0 | |

| Record name | Foscolic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ4QTB7YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.